molecular formula C14H13ClO2 B6381189 2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% CAS No. 1261990-54-8

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%

Cat. No. B6381189
CAS RN: 1261990-54-8
M. Wt: 248.70 g/mol
InChI Key: PKVSVEFBKNFHQE-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% (2C5MMPP) is a synthetic compound used in a variety of scientific research applications. It is an aromatic compound with a phenolic group, which makes it a useful intermediate in synthesizing other molecules. 2C5MMPP has been used in a variety of lab experiments, ranging from drug synthesis to chemical reaction studies.

Scientific Research Applications

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as an intermediate in synthesizing other compounds, such as drugs, dyes, and fragrances. It has also been used in reaction studies to investigate the effects of different catalysts on the reaction rate. Additionally, it has been used in the synthesis of polymers and other materials.

Mechanism of Action

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% acts as a catalyst in chemical reactions, speeding up the reaction rate by providing a favorable environment for the reactants. This is due to its phenolic group, which acts as a nucleophile and forms a complex with the reactants. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any other compounds or drugs.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% is a useful intermediate for a variety of lab experiments. Its phenolic group makes it an ideal catalyst for chemical reactions, and it is relatively easy to synthesize. However, it is limited in its applications due to its relatively low reactivity. Additionally, it is not suitable for use in reactions involving highly reactive compounds, as it may cause unwanted side reactions.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%. One potential direction is to investigate the use of 2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% as a catalyst in reactions involving highly reactive compounds. Additionally, further research could be conducted on the mechanism of action of 2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%, as well as its potential applications in the synthesis of other compounds. Finally, further research could be conducted on the biochemical and physiological effects of 2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%, as well as its potential toxicity and carcinogenicity.

Synthesis Methods

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 4-methoxy-3-methylphenol with chloroacetic acid in the presence of a base catalyst. This reaction produces 4-methoxy-3-methylphenyl chloroacetate, which is then reacted with a base in the presence of an alcohol solvent to form 2-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%. The reaction is usually conducted at room temperature and pressure and is relatively simple to perform.

properties

IUPAC Name

2-chloro-5-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-12(15)13(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSVEFBKNFHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685969
Record name 4-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-methoxy-3-methylphenyl)phenol

CAS RN

1261990-54-8
Record name [1,1′-Biphenyl]-3-ol, 4-chloro-4′-methoxy-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261990-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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